The synthesis of Psma I&S tfa involves an automated process utilizing a Scintomics GRP 4 V module. This method allows for precise control over reaction conditions, which are crucial for achieving high radiochemical yields and purities. Key steps in the synthesis include:
The optimal pH for the reaction has been identified as critical, with studies showing that a pH range between 7.8 and 8.2 maximizes yield and purity .
Psma I&S tfa consists of a peptide sequence that binds specifically to prostate-specific membrane antigen. The molecular structure features a technetium core complexed with the peptide, which enhances its binding affinity to target cells.
The structural integrity of Psma I&S tfa is crucial for its function as it determines the compound's ability to bind effectively to prostate-specific membrane antigen .
The primary chemical reaction involved in the synthesis of Psma I&S tfa is the coordination of technetium-99m with the peptide moiety. This process can be summarized as follows:
Quality control measures include evaluating potential impurities such as unbound technetium-99m pertechnetate and colloidal forms of technetium .
The mechanism of action of Psma I&S tfa involves its binding to prostate-specific membrane antigen expressed on prostate cancer cells. Upon administration:
Studies have shown that Psma I&S tfa exhibits improved internalization efficiency compared to other radiopharmaceuticals, enhancing its diagnostic capabilities .
Psma I&S tfa exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems.
Psma I&S tfa has significant applications in both diagnostic imaging and therapeutic contexts:
Research continues to explore further applications of Psma I&S tfa in clinical settings, emphasizing its role in enhancing patient outcomes through precise targeting of prostate cancer .
The precursor PSMA-I&S (2-mercaptoacetyl-D-Ser-D-Ser-D-Ser-D-Tyr-D-2-Nal-D-Lys(Sub-L-Lys-Urea-L-Glu)) is engineered for high-affinity technetium-99m binding. Its trifluoroacetic acid (TFA) salt form significantly enhances solubility and radiolabeling efficiency. The TFA counterion stabilizes the precursor during lyophilization and storage, minimizing degradation and ensuring reproducible labeling kinetics. The pharmacophore features a Lys-Urea-Glu motif that specifically targets prostate-specific membrane antigen (PSMA), while the mercaptoacetyl-triserine (MAS3) chelator enables stable coordination with the [⁹⁹ᵐTc≡O]³⁺ core. Preclinical validation confirmed >95% binding to PSMA-expressing LNCaP cells, with the TFA salt reducing non-specific interactions during synthesis [7] [2].
The MAS3 (mercaptoacetyl-triserine) chelator is pivotal for forming stable technetium-99m complexes. MAS3’s three serine residues provide optimal geometry for coordinating the [⁹⁹ᵐTc≡O]³⁺ core, achieving dissociation constants <10⁻¹² M. Linker modifications include:
Table 1: Impact of Linker Modifications on Binding Affinity
| Linker Component | IC₅₀ (nM) | Lipophilicity (log P) |
|---|---|---|
| Suberic acid (Sub) | 5.8 ± 0.9 | -2.1 |
| Glutaric acid | 18.3 ± 2.1 | -3.0 |
| D-2-Naphthylalanine | 4.2 ± 0.7 | -1.8 |
Critical parameters for efficient [⁹⁹ᵐTc]Tc-PSMA-I&S synthesis include:
Automated synthesis using Scintomics GRP modules enables reproducible, high-yield production under Good Manufacturing Practice guidelines:
Table 2: Automated Production Performance Metrics
| Parameter | Batch 1 | Batch 2 | Batch 3 |
|---|---|---|---|
| Radiochemical purity (%) | 96.3 | 97.6 | 98.2 |
| Activity yield (%) | 57.9 | 60.1 | 58.1 |
| Total volume (mL) | 14.0 | 14.2 | 13.8 |
Lyophilized kits contain 40 µg PSMA-I&S trifluoroacetic acid salt, HEPES buffer, and cryoprotectants (e.g., trehalose). Key development considerations:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1